molecular formula C21H27N5O5S B11934909 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione

6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11934909
M. Wt: 461.5 g/mol
InChI Key: ISIVOJWVBJIOFM-UHFFFAOYSA-N
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Description

This compound, referred to in literature as AR-C155858 (Fig. 1, ), is a synthetic thienopyrimidine-dione derivative with a complex heterocyclic architecture. Its structure includes:

  • A thieno[2,3-d]pyrimidine-2,4-dione core, which is critical for binding to biological targets.
  • Substituents such as a 3,5-dimethyl-1H-pyrazole group at position 6, contributing to hydrophobic interactions.
  • A 2-methylpropyl (isobutyl) chain at position 1, optimizing steric and pharmacokinetic properties.

AR-C155858 is a potent inhibitor of monocarboxylate transporter 1 (MCT1), a target implicated in cancer metabolism and immune modulation . Its design leverages structural features common to kinase inhibitors and heterocyclic antimicrobial agents, but with distinct substitutions to improve selectivity and efficacy.

Properties

IUPAC Name

6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVOJWVBJIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione is a derivative of thieno[2,3-d]pyrimidine, a class known for diverse biological activities including antibacterial, antiviral, and anticancer properties. This article aims to summarize the biological activity of this specific compound based on available research findings.

Antibacterial Activity

Recent studies have indicated that thieno[2,3-d]pyrimidinediones exhibit significant antibacterial properties. For instance, derivatives of thieno[2,3-d]pyrimidinedione have been shown to possess potent activity against multi-drug resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentration (MIC) values ranging from 2 to 16 mg/L. In contrast, their activity against Gram-negative bacteria was moderate (MIC values of 16–32 mg/L) .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of these compounds were evaluated in mammalian cell lines, revealing low toxicity levels (40–50 mg/L) and minimal hemolytic activity (2–7%). These findings suggest that thieno[2,3-d]pyrimidinediones could be promising candidates for developing new antibacterial agents with reduced side effects .

While the exact mechanism of action remains largely unexplored, it has been suggested that these compounds may inhibit folate-utilizing enzymes or other specific proteins involved in bacterial metabolism. This is particularly relevant given that many established antibacterial agents target similar pathways .

Case Studies

Several case studies highlight the biological efficacy of thieno[2,3-d]pyrimidine derivatives:

  • Antibacterial Efficacy : In a study focusing on various thieno[2,3-d]pyrimidinediones, one compound displayed exceptional antibacterial activity against resistant strains of Staphylococcus aureus. This compound's low cytotoxicity profile makes it a candidate for further development in clinical settings .
  • Antiviral Activity : Another investigation reported that certain thieno[2,3-d]pyrimidine derivatives exhibited significant antiviral activity against herpes simplex virus with MIC values ranging from 6.25 to 25 mg/L .

Research Findings Summary

The following table summarizes key findings related to the biological activities of thieno[2,3-d]pyrimidinediones:

Activity Type MIC Range Cytotoxicity Hemolytic Activity Notes
Antibacterial2 - 16 mg/L40 - 50 mg/L2 - 7%Effective against MRSA and VRE
Antiviral6.25 - 25 mg/LNot specifiedNot specifiedActive against herpes simplex virus
AnticancerVaries by derivativeVariesVariesInhibits key enzymes involved in cancer growth

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: AR-C155858’s thienopyrimidine-dione core differs from thiazolo-pyrimidines () and pyrimidoquinazolines () in ring fusion and electronic properties, impacting target specificity.
  • Substituent Chemistry: The 4-hydroxyoxazolidine group in AR-C155858 is unique compared to cyano or benzylidene groups in analogs, enhancing polarity and metabolic stability .
  • Biological Targets: While AR-C155858 specifically inhibits MCT1, other thieno-/thiazolo-pyrimidines often target kinases or microbial enzymes .

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